molecular formula C22H23ClN2O4S2 B2513500 N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251675-82-7

N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2513500
CAS No.: 1251675-82-7
M. Wt: 479.01
InChI Key: NCDFABVNQGPFQE-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted at position 3 with a methyl(4-ethoxyphenyl)sulfamoyl group and at position 2 with a 2-(4-chlorophenyl)ethyl carboxamide moiety. The 4-ethoxy group on the sulfamoyl phenyl ring introduces steric bulk and electron-donating properties, while the 4-chlorophenethyl side chain enhances lipophilicity. These structural elements are critical for target binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S2/c1-3-29-19-10-8-18(9-11-19)25(2)31(27,28)20-13-15-30-21(20)22(26)24-14-12-16-4-6-17(23)7-5-16/h4-11,13,15H,3,12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDFABVNQGPFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring with a carboxamide functional group, which is known to influence its biological activity. The presence of the chlorophenyl and ethoxyphenyl groups may contribute to its interaction with biological targets.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C19H22ClN3O3S
  • Molecular Weight : 407.91 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, which may be a mechanism through which this compound exerts its effects.
  • Antimicrobial Properties : Thiazole derivatives often exhibit antimicrobial activity, suggesting potential applications in treating infections.
  • Anticancer Activity : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells.

Pharmacological Effects

  • Antimicrobial Activity : Research has demonstrated that thiazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Antitumor Effects : Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Study 1: Antitumor Activity

A study evaluated the antitumor effects of a related thiazole compound on human cancer cell lines. The results indicated that the compound induced significant cell death through apoptosis, with IC50 values suggesting potent activity against breast cancer cells .

Study 2: Antimicrobial Efficacy

In another study, a series of thiazole derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results showed that certain modifications enhanced their activity, indicating structure-activity relationships (SAR) that could be explored further .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets, potentially inhibiting cancer cell growth. Research has shown that sulfamoyl derivatives can selectively target cancer cells while sparing normal cells, enhancing their therapeutic index .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its sulfamoyl group is known for contributing to antibacterial activity, making this compound a candidate for developing new antibiotics against resistant strains of bacteria. Studies have demonstrated that modifications in the thiophene ring can lead to enhanced activity against various microbial pathogens .

Materials Science Applications

2.1 Organic Electronics
The compound's thiophene backbone makes it suitable for applications in organic electronics, including organic photovoltaics and field-effect transistors (FETs). Thiophene derivatives are known for their excellent charge transport properties, which can be optimized through structural modifications. Research has shown that incorporating electron-withdrawing groups like sulfamoyl enhances the electronic properties of thiophene-based materials, leading to improved performance in electronic devices .

2.2 Conjugated Polymers
this compound can serve as a building block for synthesizing conjugated polymers. These polymers are utilized in various applications, including flexible displays and sensors due to their mechanical flexibility and electrical conductivity. Studies have explored the relationship between polymer structure and its electronic properties, highlighting the potential of this compound in developing advanced materials .

Agricultural Chemistry Applications

3.1 Pesticidal Activity
Research has indicated that compounds with similar structures possess pesticidal properties against nematodes and other agricultural pests. The sulfamoyl moiety is believed to play a crucial role in the biological activity of these compounds, making them potential candidates for developing new agrochemicals aimed at pest control .

3.2 Fertilizer Enhancement
There is ongoing research into the use of thiophene derivatives as additives in fertilizers to enhance nutrient uptake by plants. The unique chemical properties of these compounds may improve soil health and increase crop yields by promoting beneficial microbial activity in the soil .

Case Studies

Study FocusFindings
Anticancer Activity A study demonstrated that a related thiophene derivative inhibited proliferation in breast cancer cell lines by inducing apoptosis .
Antimicrobial Properties Research showed that modifying the sulfamoyl group increased antibacterial activity against multi-drug resistant strains of E. coli .
Organic Electronics A study on thiophene-based polymers highlighted improved charge mobility when incorporating electron-withdrawing groups, enhancing device performance .
Pesticidal Activity Field trials indicated significant nematicidal effects when applying sulfamoyl-containing compounds on crops infested with root-knot nematodes .

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

  • N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (): The sulfamoyl group features a 4-methylphenyl instead of 4-ethoxyphenyl. Additional phenyl substitution at thiophene position 4 may restrict conformational flexibility .
  • N-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (): The sulfamoyl group contains a 4-fluorophenyl substituent. Molecular weight: 434.51 vs.

Modifications on the Carboxamide Side Chain

  • 3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide ():

    • The carboxamide side chain is substituted with a 3,4-dimethoxyphenyl group.
    • Methoxy groups enhance solubility via hydrogen bonding but may reduce blood-brain barrier penetration due to increased polarity .
  • N-(3-Ethylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (): A 3-ethylphenyl group replaces the 2-(4-chlorophenyl)ethyl chain. Molecular weight: 400.52 .

Sulfonamide vs. Sulfamoyl Derivatives

  • N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (): Replaces sulfamoyl with a sulfonyl group attached to a 4-chlorobenzyl moiety. Molecular weight: 426.34 .
  • N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxamide ():

    • Substitutes sulfamoyl with a methylsulfanyl group.
    • The thioether linkage decreases polarity, likely reducing solubility but enhancing membrane permeability .

Structural-Activity Relationship (SAR) Trends

  • Electron-Donating Groups (e.g., Ethoxy, Methoxy):
    • Improve solubility and metabolic stability but may reduce binding in hydrophobic pockets.
  • Halogen Substituents (e.g., Chloro, Fluoro):
    • Enhance lipophilicity and halogen-bonding interactions; chloro groups are more lipophilic than fluoro.
  • Side Chain Length and Flexibility:
    • Phenethyl chains (as in the target compound) offer better conformational alignment with target sites compared to shorter alkyl chains.

Comparative Data Table

Compound Name (Reference) Sulfamoyl Substituent Carboxamide Substituent Molecular Weight Key Structural Difference
Target Compound Methyl(4-ethoxyphenyl) 2-(4-Chlorophenyl)ethyl Not Provided Reference structure
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide Methyl(4-methylphenyl) 4-Chlorophenyl Not Provided 4-Phenyl substitution on thiophene
N-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide Methyl(4-fluorophenyl) 4-Ethoxyphenyl 434.51 Fluorine enhances polarity
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide Methyl(4-chlorophenyl) 3,4-Dimethoxyphenyl Not Provided Polar dimethoxy substituent
N-(3-Ethylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide Methyl(phenyl) 3-Ethylphenyl 400.52 No halogen on carboxamide side chain

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